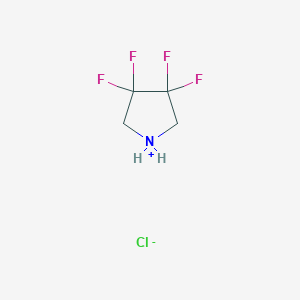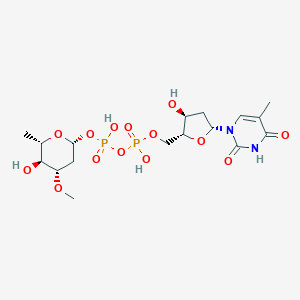
dTDP-L-oleandrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-oleandrose is a rare sugar that has gained attention in scientific research due to its potential applications in drug discovery and development. It is a nucleotide sugar that is involved in the biosynthesis of various natural products, including antibiotics and antitumor agents.
Aplicaciones Científicas De Investigación
Enzymatic Biosynthesis
dTDP-L-oleandrose plays a crucial role in enzymatic biosynthesis. Schulman et al. (1990) demonstrated its function as the precursor of oleandrose units in avermectins, highlighting its significance in the biosynthetic pathway of these compounds (Schulman, Acton, Valentino, & Arison, 1990). Similarly, Aguirrezabalaga et al. (2000) explored its role in the biosynthesis of L-oleandrose and D-desosamine, integral components of oleandomycin, an antibiotic (Aguirrezabalaga et al., 2000).
Glycosylation Pathways
Rodríguez et al. (2001) focused on the glycosylation pathways involving dTDP-L-oleandrose, particularly its role in oleandomycin biosynthesis (Rodríguez et al., 2001). Rupprath, Schumacher, and Elling (2005) highlighted its importance in the glycosylation engineering of novel bioactive compounds, emphasizing the use of dTDP-activated sugars like dTDP-L-oleandrose in developing new therapeutic antibiotics (Rupprath, Schumacher, & Elling, 2005).
Stereochemistry Analysis
Tsukamoto et al. (1988) conducted studies on the stereochemistry of L-oleandroses, providing insights into the structural aspects of these sugars (Tsukamoto, Hayashi, Kaneko, & Mitsuhashi, 1988). Bauer et al. (1984) isolated nucleotide-bound D-sarmentose and D-diginose from Nerium oleander leaves, contributing to the understanding of the structural variety of sugars related to dTDP-L-oleandrose (Bauer, Kopp, & Franz, 1984).
Role in Antibiotic Biosynthesis
The synthesis and role of dTDP-L-oleandrose in the production of antibiotics have been a significant area of research. For instance, Macneil (1995) provided an overview of avermectins, discussing the biosynthesis process involving dTDP-oleandrose (Macneil, 1995).
Novel Enzyme Identification
Yoshida et al. (1999) identified novel enzymes in the biosynthetic pathway of dTDP-activated sugars, contributing to the broader understanding of these biochemical processes (Yoshida et al., 1999).
Propiedades
Número CAS |
130832-66-5 |
|---|---|
Nombre del producto |
dTDP-L-oleandrose |
Fórmula molecular |
C17H28N2O14P2 |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1 |
Clave InChI |
KXTSABXLDGUXAE-BNESJGNISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O |
Otros números CAS |
130832-66-5 |
Sinónimos |
deoxythymidine diphosphate-oleandrose dTDP-oleandrose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
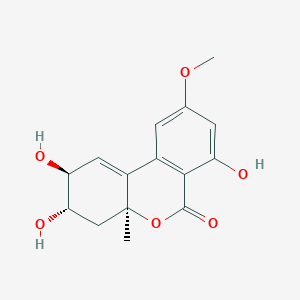
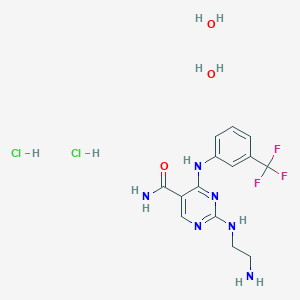
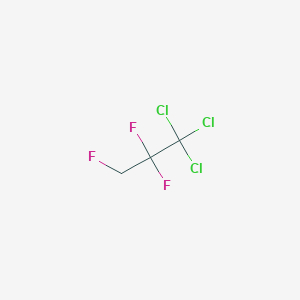
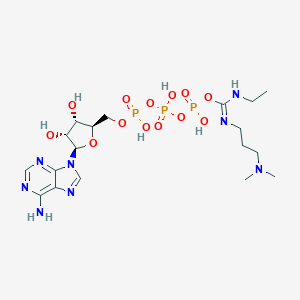
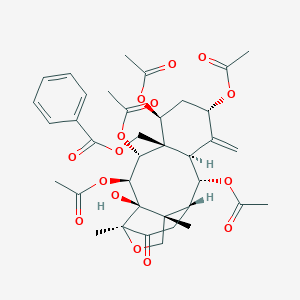
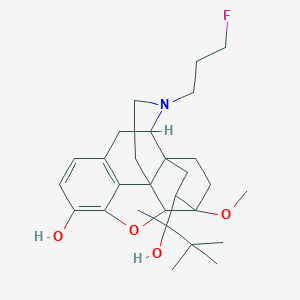
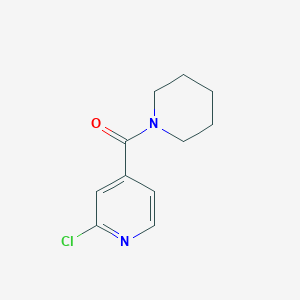
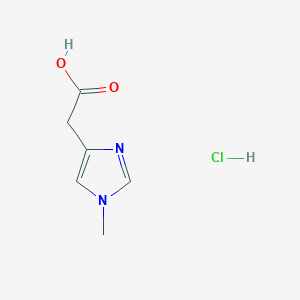
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
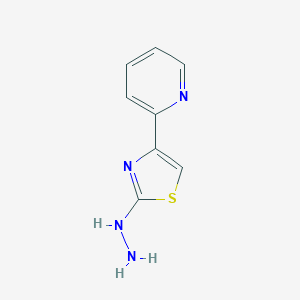
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
